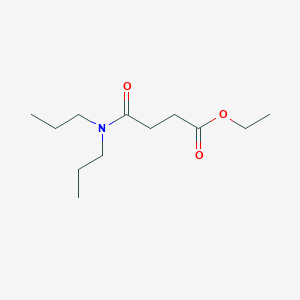
ethyl 4-(dipropylamino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 4-(dipropylamino)-4-oxobutanoate, also known by its IUPAC name ethyl 3-(dipropylcarbamoyl)propanoate, is an organic compound with the molecular formula C12H23NO3. This compound is characterized by its ester and amide functional groups, making it a versatile molecule in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of succinamic acid, N,N-dipropyl-, ethyl ester typically involves the esterification of succinic acid derivatives with ethanol in the presence of a catalyst. One common method is the reaction of succinic anhydride with N,N-dipropylamine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of succinamic acid, N,N-dipropyl-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反応の分析
Types of Reactions
ethyl 4-(dipropylamino)-4-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield succinamic acid and ethanol.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Succinamic acid and ethanol.
Reduction: N,N-dipropyl-3-aminopropanoic acid.
Substitution: Various substituted succinamic acid derivatives depending on the nucleophile used.
科学的研究の応用
ethyl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of succinamic acid, N,N-dipropyl-, ethyl ester involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Succinamic acid, N,N-dimethyl-, ethyl ester: Similar structure but with dimethyl groups instead of dipropyl.
Succinamic acid, N,N-diethyl-, ethyl ester: Similar structure but with diethyl groups instead of dipropyl.
Succinamic acid, N,N-dipropyl-, methyl ester: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness
ethyl 4-(dipropylamino)-4-oxobutanoate is unique due to its specific combination of dipropyl and ethyl ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in certain synthetic and industrial applications where other similar compounds may not be as effective .
特性
CAS番号 |
10143-31-4 |
|---|---|
分子式 |
C12H23NO3 |
分子量 |
229.32 g/mol |
IUPAC名 |
ethyl 4-(dipropylamino)-4-oxobutanoate |
InChI |
InChI=1S/C12H23NO3/c1-4-9-13(10-5-2)11(14)7-8-12(15)16-6-3/h4-10H2,1-3H3 |
InChIキー |
RKOVACICPIRRED-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)CCC(=O)OCC |
正規SMILES |
CCCN(CCC)C(=O)CCC(=O)OCC |
Key on ui other cas no. |
10143-31-4 |
同義語 |
N,N-Dipropylsuccinamidic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















